molecular formula C7H15Cl2N B1312733 1-(3-chloropropyl)pyrrolidine Hydrochloride CAS No. 57616-69-0

1-(3-chloropropyl)pyrrolidine Hydrochloride

Cat. No.: B1312733
CAS No.: 57616-69-0
M. Wt: 184.1 g/mol
InChI Key: UUPCYQIIQHSPKR-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)pyrrolidine Hydrochloride is an organic compound with the molecular formula C7H15Cl2N. It is a white crystalline powder that is soluble in water and alcohol solvents. This compound is used in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

1-(3-Chloropropyl)pyrrolidine Hydrochloride can be synthesized through several methods:

Chemical Reactions Analysis

1-(3-Chloropropyl)pyrrolidine Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, toluene, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Chloropropyl)pyrrolidine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Chloropropyl)pyrrolidine Hydrochloride can be compared with other similar compounds, such as:

    1-(3-Chloropropyl)pyrrolidine: This compound is similar but lacks the hydrochloride group.

    N-(3-Chloropropyl)pyrrolidine: Another similar compound with slight structural differences.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-(3-chloropropyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c8-4-3-7-9-5-1-2-6-9;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPCYQIIQHSPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468748
Record name 1-(3-chloropropyl)pyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57616-69-0
Record name 1-(3-chloropropyl)pyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropropyl)pyrrolidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 1-bromo-3-chloropropane (99.5 kg) in toluene (237 kg) was heated to 40-45° C. To this solution was added pyrrolidine (94.5 kg) over 1.5 hours, maintaining the temperature at 40-45° C. A line wash of toluene (37 kg) was applied and the reaction maintained at 40-45° C. for a further four hours. The reaction mixture was cooled to 20-25° C. and washed with water (211 kg). Further water (138 kg) was added and the pH adjusted to 8.8-9.0 by the addition of 34% w/w hydrochloric acid (4.7 kg). The aqueous phase was separated and discarded. To the organic phase was added 34% w/w hydrochloric acid (61 kg) until the pH was 0.5-1.0. The aqueous was separated and concentrated under vacuum, maintaining the temperature <50° C. until the toluene content was <0.1%, giving an aqueous solution of 1-(3-chloropropyl)pyrrolidine hydrochloride 129.1 kg at 71.5% w/w, 79.9%
Quantity
99.5 kg
Type
reactant
Reaction Step One
Quantity
237 kg
Type
solvent
Reaction Step One
Quantity
94.5 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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